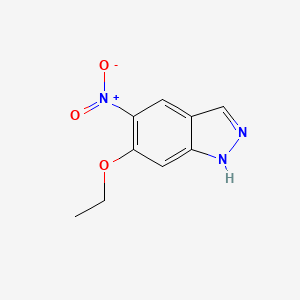

6-ethoxy-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-5-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9-4-7-6(5-10-11-7)3-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXSOYWBGCLBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-5-nitro-1H-indazole

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-ethoxy-5-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry. The following sections detail a robust synthetic pathway, elucidate the underlying reaction mechanism, and present a thorough characterization workflow, offering practical insights for professionals in the field.

The Strategic Importance of the Indazole Moiety

The indazole scaffold is a cornerstone in modern drug discovery, recognized for its versatile biological activities. As a "privileged structure," it is a recurring motif in a multitude of pharmacologically active agents. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. A mastery of its synthesis and a definitive confirmation of its structure are therefore fundamental prerequisites for leveraging its full potential in drug development programs.

A Reliable Synthetic Pathway: The Bartoli Indole Synthesis Adaptation

The synthesis of this compound is efficiently accomplished through an adaptation of the Bartoli indole synthesis. This method is renowned for its reliability and the ready availability of the requisite starting materials, making it a preferred choice for this transformation.

The Chemical Transformation at a Glance

The synthesis proceeds via the reaction of 2-ethoxy-1-nitrobenzene with vinylmagnesium bromide. This is followed by an acid-catalyzed cyclization, which yields the desired this compound.

Caption: Synthetic pathway for this compound.

A Step-by-Step Experimental Protocol

Disclaimer: This protocol is designed for use by trained chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines and the use of appropriate personal protective equipment are mandatory.

Reagents and Materials:

-

2-Ethoxy-1-nitrobenzene

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

2M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Assembly: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-ethoxy-1-nitrobenzene (1.0 equivalent) in anhydrous THF.

-

Grignard Reagent Addition: Cool the solution to 0°C using an ice bath. Add the vinylmagnesium bromide solution (3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Upon completion of the addition, allow the mixture to warm to ambient temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Cyclization: Introduce 2M HCl to the mixture and stir vigorously for 1 hour at room temperature to promote the cyclization to the indazole product.

-

Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

Rigorous Characterization of the Final Product

The unambiguous structural confirmation and purity assessment of the synthesized this compound are of paramount importance. A multi-faceted analytical approach is employed for this purpose.

Summary of Spectroscopic and Spectrometric Data

| Analytical Technique | Key Parameters and Expected Observations |

| ¹H NMR | The spectrum should display distinct signals for the aromatic protons, the ethoxy group protons (a quartet for the CH₂ and a triplet for the CH₃), and the N-H proton of the indazole ring. The specific chemical shifts will be dependent on the deuterated solvent used. |

| ¹³C NMR | The spectrum will show resonances for all unique carbon atoms within the molecule, including those of the aromatic system, the ethoxy substituent, and the indazole core. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for N-H stretching, aromatic and aliphatic C-H stretching, the asymmetric and symmetric stretching of the nitro group (N=O), and aromatic C=C stretching.[1] |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₉H₉N₃O₃, MW: 207.19 g/mol ).[2] |

| High-Resolution Mass Spectrometry (HRMS) | This technique provides the exact mass of the molecule, which should be in close agreement with the calculated theoretical mass, thereby confirming the elemental composition.[3] |

A Logical Workflow for Characterization

Caption: A systematic workflow for the characterization of this compound.

Essential Safety Precautions

Nitroaromatic compounds are known to be energetic and may possess mutagenic properties. Therefore, it is imperative to handle this compound with caution. All experimental manipulations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Concluding Remarks

This technical guide has presented a detailed and reliable methodology for the synthesis of this compound, complemented by a comprehensive strategy for its characterization. The successful and confirmed synthesis of this molecule provides a crucial starting point for its application in advanced synthetic chemistry, particularly within the discovery and development of novel therapeutic agents. The protocols and workflows outlined herein are designed to be robust and self-validating, ensuring a high degree of confidence in the final product's identity and purity.

References

6-Ethoxy-5-nitro-1H-indazole: A Technical Guide for Advanced Research

This document serves as an in-depth technical guide on the chemical properties of 6-ethoxy-5-nitro-1H-indazole, designed for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive overview of its characteristics, potential applications, and handling.

Core Chemical Identity

This compound is a substituted aromatic heterocyclic compound. The indazole core is a known "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active molecules. The substituents—an ethoxy group at position 6 and a nitro group at position 5—are expected to significantly influence its electronic properties, reactivity, and biological activity.

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1499162-58-1 | [1][2] |

| Molecular Formula | C₉H₉N₃O₃ | [1] |

| Molecular Weight | 207.19 g/mol | [1] |

| Canonical SMILES | CCOc1cc2c(cc1--INVALID-LINK--[O-])[nH]n2 | [2] |

Below is a diagram illustrating the molecular structure and atom numbering convention for this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted)

Predicting physicochemical properties is crucial in early-stage drug discovery for assessing a compound's potential developability.[3] The properties in Table 2 are estimated based on computational models and data from analogous structures, such as 6-methoxy-5-nitro-1H-indazole.[4]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 160 - 180 | Influences solubility and formulation development. |

| Boiling Point (°C) | > 400 | Indicates low volatility. |

| logP (o/w) | 1.8 - 2.5 | Affects membrane permeability and absorption. |

| pKa (acidic, NH) | 13.5 - 14.5 | The indazole NH is weakly acidic. |

| pKa (basic, N2) | 0.5 - 1.5 | The pyrazole-type nitrogen is weakly basic. |

| Aqueous Solubility | Low | The aromatic nature and nitro group suggest poor water solubility. |

| Polar Surface Area (PSA) | ~85 Ų | Influences cell permeability and oral bioavailability. |

Spectroscopic Analysis (Predicted)

While specific spectra for this compound are not publicly available, we can predict the key spectroscopic features based on the analysis of related nitroindazole derivatives.[5][6][7] These predictions are invaluable for structure confirmation and quality control during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the indazole N-H proton.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| N1-H | 13.0 - 14.0 | br s | - | Exchangeable proton, broad signal. |

| H-3 | 8.2 - 8.4 | s | - | Singlet due to lack of adjacent protons. |

| H-4 | 8.0 - 8.2 | s | - | Downfield shift due to the adjacent nitro group. |

| H-7 | 7.8 - 8.0 | s | - | Singlet, influenced by the ethoxy group. |

| -OCH₂CH₃ | 4.2 - 4.4 | q | ~7 Hz | Methylene protons of the ethoxy group. |

| -OCH₂CH₃ | 1.4 - 1.6 | t | ~7 Hz | Methyl protons of the ethoxy group. |

¹³C NMR Spectroscopy

The carbon NMR will reflect the electronic environment of each carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-3 | 135 - 138 | |

| C-3a | 120 - 123 | |

| C-4 | 115 - 118 | Shielded relative to C-7. |

| C-5 | 140 - 143 | Carbon bearing the nitro group, deshielded. |

| C-6 | 152 - 155 | Carbon bearing the ethoxy group, deshielded. |

| C-7 | 108 - 112 | Shielded by the ethoxy group. |

| C-7a | 141 - 144 | Fused ring carbon. |

| -OCH₂CH₃ | 64 - 66 | Methylene carbon. |

| -OCH₂CH₃ | 14 - 16 | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the key functional groups.

Table 5: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3100 | N-H Stretch | Indazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethoxy) |

| ~1620 | C=C Stretch | Aromatic Ring |

| 1520 - 1550 | Asymmetric N-O Stretch | Nitro Group |

| 1340 - 1370 | Symmetric N-O Stretch | Nitro Group |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050 - 1000 | Symmetric C-O-C Stretch | Aryl Ether |

Mass Spectrometry (MS)

In mass spectrometry (ESI+), the molecule is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 208.06.

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be devised based on established methods for synthesizing substituted nitroindazoles, such as the intramolecular cyclization of arylhydrazones or the Davis-Beirut reaction.[8][9] A common and effective strategy involves the cyclization of a suitably substituted o-nitroaniline derivative.

Caption: Proposed synthesis workflow for this compound.

Protocol: Intramolecular Cyclization

-

Nitration: 4-Ethoxy-3-methylaniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position, ortho to the ethoxy group and meta to the amino group.

-

Diazotization: The resulting 4-ethoxy-3-methyl-5-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C to form the corresponding diazonium salt.

-

Cyclization: The unstable diazonium salt is then induced to undergo intramolecular cyclization to form the indazole ring. This can often be achieved by gentle heating or with the aid of a copper catalyst. The reaction proceeds via attack of the methyl group's carbanion (formed under basic conditions or via a radical mechanism) onto the diazonium group, followed by tautomerization.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

N-Alkylation/Acylation: The N-H proton on the indazole ring is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction is often influenced by the reaction conditions.

-

Reduction of the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This resulting 6-ethoxy-5-amino-1H-indazole is a key intermediate for further derivatization, such as in the synthesis of kinase inhibitors.

-

Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the electron-withdrawing nitro group will direct incoming electrophiles. The positions most susceptible to further substitution would likely be C4 and C7, though the overall electron-deficient nature of the ring may necessitate harsh conditions.

-

Nucleophilic Aromatic Substitution (SNAr): While less common, if a suitable leaving group were present on the ring, the electron-withdrawing nitro group would activate the ring towards nucleophilic attack.

Caption: Key reactivity pathways for this compound.

Potential Applications in Drug Discovery

The nitroindazole scaffold is of significant interest in medicinal chemistry. Derivatives have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.[1][2]

-

Antiparasitic Agents: Nitro-heterocyclic compounds are well-established treatments for parasitic infections. The nitro group can be bioreduced within parasites to generate reactive radicals that damage cellular macromolecules.[2][10] Numerous 5-nitroindazole derivatives have demonstrated potent activity against parasites like Trypanosoma cruzi and Leishmania species.[10][11]

-

Anticancer Agents: The indazole core is a key component of several approved kinase inhibitors (e.g., Axitinib, Pazopanib). The 5-aminoindazole moiety, accessible from the 5-nitro precursor, is a common building block in this area. Studies have shown that 6-nitroindazole derivatives possess significant antiproliferative activity against cancer cell lines.[2]

-

Antibacterial and Antifungal Agents: The broader class of nitroindazoles has been explored for antimicrobial properties, showing promise against various bacterial and fungal strains.[2]

The mechanism of action for many nitro-heterocyclic drugs involves the reduction of the nitro group to form reactive nitrogen species, which induce oxidative stress and damage DNA and proteins within the target organism.[10][12][13]

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for this class of compounds should be observed.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: Aromatic nitro compounds are generally considered toxic and can cause methemoglobinemia. They should be handled with particular care.[14]

Disclaimer: This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety measures and after consulting relevant safety documentation. The predicted data herein should be confirmed by experimental analysis.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy 5-Nitroindazole | 5401-94-5 [smolecule.com]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. leap.epa.ie [leap.epa.ie]

An In-depth Technical Guide to the Structure Elucidation of 6-Ethoxy-5-nitro-1H-indazole (CAS 1499162-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 6-Ethoxy-5-nitro-1H-indazole, assigned the CAS Registry Number 1499162-58-1. In the absence of publicly available, raw experimental data for this specific molecule, this document outlines a robust, multi-technique analytical workflow founded on established principles of spectroscopic analysis and data interpretation. By leveraging predictive models and comparative data from structurally related nitroindazoles, this guide serves as an expert-level, theoretical protocol for confirming the molecular structure of this compound. It is designed to be a practical resource for researchers engaged in the synthesis and characterization of novel small molecules, particularly within the context of medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heterocyclic aromatic compounds. The indazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The substituents on the indazole ring—an ethoxy group at the 6-position and a nitro group at the 5-position—are expected to modulate the electronic properties and, consequently, the biological and pharmacokinetic profiles of the molecule. Accurate structural confirmation is a critical first step in any research and development program involving this compound.

Molecular Structure and Basic Information:

| Property | Value |

| CAS Number | 1499162-58-1 |

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | This compound |

A Multi-Faceted Approach to Structure Elucidation

The definitive confirmation of a novel chemical structure necessitates a synergistic application of multiple analytical techniques. This guide proposes a logical workflow that begins with establishing the molecular formula and proceeds through a detailed analysis of the connectivity and spatial arrangement of the atoms.

Caption: A logical workflow for the structure elucidation of a novel compound.

Detailed Experimental Protocols and Predicted Data

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and calculate the elemental composition using the high-resolution mass measurement.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [C₉H₉N₃O₃+H]⁺ | 208.0717 |

Predicted Fragmentation Pattern (Electron Ionization - EI):

While ESI is preferred for determining the molecular ion, EI-MS provides valuable structural information through fragmentation. Key predicted fragments for this compound would include:

-

Loss of the ethoxy group (-OC₂H₅): A significant fragment at m/z 162.

-

Loss of ethylene from the ethoxy group (-C₂H₄): A fragment at m/z 179.

-

Loss of the nitro group (-NO₂): A fragment at m/z 161.

-

Cleavage of the pyrazole ring: Characteristic fragments of the indazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135 Acquisition: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Conduct COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) experiments.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | N1-H | The acidic proton of the indazole ring, typically broad and downfield. |

| ~8.3 | s | 1H | H-7 | Aromatic proton adjacent to the electron-withdrawing nitro group, shifted downfield. |

| ~8.1 | s | 1H | H-4 | Aromatic proton deshielded by the pyrazole ring and the nitro group. |

| ~7.8 | s | 1H | H-3 | Proton on the pyrazole ring. |

| ~4.3 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the methyl protons. |

| ~1.4 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the methylene protons. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-6 | Aromatic carbon attached to the oxygen of the ethoxy group. |

| ~145 | C-5 | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~140 | C-7a | Bridgehead carbon of the indazole ring. |

| ~135 | C-3 | Carbon in the pyrazole ring. |

| ~122 | C-3a | Bridgehead carbon of the indazole ring. |

| ~115 | C-4 | Aromatic carbon. |

| ~105 | C-7 | Aromatic carbon. |

| ~65 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~15 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

2D NMR Correlations for Structural Confirmation:

Caption: Integration of 2D NMR data to confirm the molecular structure.

-

COSY: A correlation would be expected between the methylene and methyl protons of the ethoxy group.

-

HSQC: Correlations would confirm the direct attachment of protons to their respective carbon atoms (e.g., H-7 to C-7, H-4 to C-4, etc.).

-

HMBC: Long-range correlations would be crucial for piecing together the structure. For instance, the methylene protons of the ethoxy group should show a correlation to the C-6 carbon. The H-7 proton should show correlations to C-5 and C-7a.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Indazole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H (ethoxy) |

| ~1620 | C=N stretch | Indazole ring |

| ~1580, 1340 | N-O asymmetric & symmetric stretch | Nitro group (NO₂) |

| ~1250 | C-O stretch | Aryl ether (ethoxy) |

Data Synthesis and Final Structure Confirmation

The culmination of the structure elucidation process involves the integration of all spectroscopic data. The HRMS data provides the molecular formula (C₉H₉N₃O₃). The FTIR spectrum confirms the presence of N-H, nitro, and ethoxy functional groups. The ¹H and ¹³C NMR data, including DEPT, provide the number and types of protons and carbons. Finally, the 2D NMR experiments (COSY, HSQC, and HMBC) unambiguously establish the connectivity of the atoms, confirming the placement of the ethoxy group at C-6 and the nitro group at C-5 on the 1H-indazole scaffold. This comprehensive and self-validating dataset provides unequivocal proof of the structure of CAS 1499162-58-1 as this compound.

An In-depth Technical Guide to 6-ethoxy-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2][3] Among the diverse array of indazole derivatives, nitroindazoles represent a particularly compelling class of compounds, with the nitro group serving as a critical pharmacophore or a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 6-ethoxy-5-nitro-1H-indazole .

With the molecular formula C9H9N3O3, this compound merges the established biological significance of the 5-nitroindazole core with the modulatory influence of a 6-ethoxy substituent.[4] While detailed public-domain literature on this exact molecule is sparse, this guide, grounded in established chemical principles and data from closely related analogues, aims to provide a robust framework for its synthesis, characterization, and potential applications. By synthesizing information from analogous compounds and established synthetic methodologies, we present a predictive yet scientifically rigorous exploration of this compound for the discerning researcher.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key substituents that define its chemical character are a nitro group (-NO2) at the 5-position and an ethoxy group (-OCH2CH3) at the 6-position of the indazole ring.

Key Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H9N3O3 |

| Molecular Weight | 207.19 g/mol [4] |

| CAS Number | 1499162-58-1[4][5][6] |

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | Pale yellow to yellow solid | Nitroaromatic compounds are typically colored. 5-nitroindazole is reported as pale yellow needles.[7] |

| Melting Point | 180-210 °C | 6-Nitroindazole has a melting point of 180-182 °C, and 5-nitroindazole melts at 208-209 °C.[8] The ethoxy group may slightly alter the crystal lattice energy. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Methanol). Sparingly soluble in non-polar solvents. Insoluble in water. | The polar nitro group and the hydrogen-bonding capability of the indazole N-H suggest solubility in polar organic solvents. This is a common characteristic for nitroindazoles.[9] |

| Purity | Commercially available up to 95%[4] | As with many research chemicals, high purity is achievable through standard purification techniques like recrystallization or chromatography. |

Synthesis of this compound: A Proposed Methodology

The proposed synthesis of this compound starts from the commercially available 4-ethoxy-3-methylaniline. The synthesis would proceed through nitration followed by diazotization and intramolecular cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-ethoxy-5-nitro-2-methylaniline

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 4-ethoxy-3-methylaniline to a pre-cooled mixture of concentrated sulfuric acid.

-

Nitration: While maintaining the low temperature, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture with vigorous stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-ethoxy-5-nitro-2-methylaniline.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the synthesized 4-ethoxy-5-nitro-2-methylaniline in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.[7]

-

Diazotization: Cool the solution to 15-20 °C and add a solution of sodium nitrite in water all at once with efficient stirring. The temperature should not be allowed to exceed 25 °C.[7]

-

Cyclization: After the initial diazotization, allow the reaction mixture to stand at room temperature for several days to facilitate the cyclization. This process involves the intramolecular attack of the diazonium salt by the adjacent methyl group, followed by aromatization.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.

-

Purification: Filter the crude this compound, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from methanol or ethanol to obtain the final product as a crystalline solid.[7]

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The NMR spectra of nitroindazoles are well-documented, and the electronic effects of the nitro and ethoxy groups will dictate the chemical shifts of the protons and carbons in the target molecule.[10][11][12][13]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH | ~13.5 | br s | - | The acidic proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift. |

| H-7 | ~8.4 | s | - | The proton at C-7 is adjacent to the electron-withdrawing nitro group and the pyrazole ring, leading to a significant downfield shift. It is expected to be a singlet due to the lack of adjacent protons. |

| H-4 | ~7.8 | s | - | The proton at C-4 is deshielded by the aromatic system and is expected to be a singlet. |

| -OCH₂CH₃ | ~4.2 | q | ~7.0 | The methylene protons of the ethoxy group will appear as a quartet due to coupling with the methyl protons. |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~135 | The C-3 carbon of the pyrazole ring. |

| C-3a | ~120 | The bridgehead carbon. |

| C-4 | ~110 | The C-4 carbon is shielded by the ethoxy group. |

| C-5 | ~140 | The C-5 carbon is attached to the electron-withdrawing nitro group, resulting in a downfield shift. |

| C-6 | ~150 | The C-6 carbon is attached to the oxygen of the ethoxy group, causing a significant downfield shift. |

| C-7 | ~115 | The C-7 carbon. |

| C-7a | ~142 | The bridgehead carbon adjacent to the pyrazole nitrogen. |

| -OCH₂CH₃ | ~64 | The methylene carbon of the ethoxy group. |

| -OCH₂CH₃ | ~15 | The methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3100 | N-H stretching of the indazole ring |

| 1550-1500 | Asymmetric N-O stretching of the nitro group |

| 1350-1300 | Symmetric N-O stretching of the nitro group |

| 1250-1200 | Asymmetric C-O-C stretching of the ethoxy group |

| 1050-1000 | Symmetric C-O-C stretching of the ethoxy group |

| 1620-1600 | C=N stretching of the pyrazole ring |

| 1500-1450 | C=C stretching of the aromatic ring |

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound.

Predicted Mass Spectrum Data

| Ion | m/z (predicted) | Rationale |

| [M]+• | 207.06 | The molecular ion peak corresponding to the molecular weight of the compound. |

| [M-NO₂]+ | 161.07 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| [M-C₂H₄]+• | 179.05 | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement. |

| [M-OC₂H₅]+ | 162.05 | Loss of the ethoxy radical. |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the interplay of the indazole core, the electron-withdrawing nitro group, and the electron-donating ethoxy group.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation opens up a plethora of possibilities for further functionalization, including diazotization, acylation, and sulfonylation, to generate a library of novel compounds for structure-activity relationship (SAR) studies.

-

N-Alkylation/Arylation: The N-H of the indazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents at the N-1 or N-2 position. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent.

-

Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the deactivating nitro group will direct incoming electrophiles. However, the indazole ring itself is generally not highly reactive towards electrophilic substitution.

Potential Applications in Drug Discovery

Derivatives of 5-nitroindazole have shown a wide range of biological activities, including antiprotozoal, antibacterial, and antifungal properties.[2][3] The presence of the 6-ethoxy group may modulate the pharmacokinetic and pharmacodynamic properties of the 5-nitroindazole scaffold.

-

Antiparasitic Agents: 5-Nitroindazoles have been investigated for their activity against parasites like Trypanosoma cruzi and Leishmania.[3] this compound could be a valuable starting point for the development of new antiparasitic drugs.

-

Antibacterial and Antifungal Agents: The antimicrobial potential of nitro-heterocyclic compounds is well-established. This compound could serve as a scaffold for the synthesis of novel antimicrobial agents.[2]

-

Kinase Inhibitors: The indazole core is a privileged scaffold in the design of kinase inhibitors for cancer therapy.[1] The 5-nitro and 6-ethoxy substituents could be tailored to target specific kinase binding pockets.

Conclusion

This compound represents a promising, yet underexplored, molecule at the intersection of established pharmacophores. This technical guide provides a foundational understanding of its identity, a plausible and detailed synthetic strategy, and a predictive analysis of its spectroscopic characteristics. The insights into its reactivity and potential applications are intended to empower researchers and drug development professionals to unlock the full potential of this intriguing compound. As with any scientific endeavor, the proposed methodologies and predicted data herein should be validated through rigorous experimentation, which will undoubtedly pave the way for new discoveries in medicinal chemistry.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound [synhet.com]

- 6. 1499162-58-1|this compound|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical Properties of 6-Ethoxy-5-Nitro-1H-Indazole

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-ethoxy-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly the 6-nitro-1H-indazole scaffold, to project its physicochemical and electronic properties. We will explore the molecular and electronic structure, predict spectroscopic characteristics, and discuss the potential for this compound in drug discovery through computational chemistry approaches. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this molecule's theoretical landscape.

Introduction to the this compound Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, often imparts or enhances biological activities, including anticancer, antiparasitic, and anti-inflammatory properties.[3][4]

This compound (CAS: 1499162-58-1; Molecular Formula: C₉H₉N₃O₃) is a specific derivative that combines the indazole core with a 5-nitro group and a 6-ethoxy group.[3][5][6][7][8] While this molecule is commercially available, a deep dive into its theoretical and experimental properties remains to be publicly documented. This guide aims to bridge this gap by providing a robust theoretical framework for understanding its behavior.

The strategic placement of the ethoxy and nitro groups is anticipated to significantly modulate the electronic and steric properties of the indazole ring, thereby influencing its reactivity, molecular interactions, and potential as a therapeutic agent.

Molecular and Electronic Structure: A Theoretical Perspective

The theoretical properties of this compound are dictated by the interplay of the indazole ring system and its substituents.

The Indazole Core

The indazole ring is an aromatic bicyclic system composed of a benzene ring fused to a pyrazole ring. This structure results in a planar geometry with delocalized π-electrons across both rings.

Influence of Substituents

-

5-Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group due to both resonance and inductive effects.[7] It significantly reduces the electron density of the aromatic system, making the ring more susceptible to nucleophilic attack and influencing the acidity of the N-H proton.

-

6-Ethoxy Group: The ethoxy group (-OCH₂CH₃) exhibits a dual electronic nature. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom. However, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring. Generally, for alkoxy groups, the resonance effect dominates, leading to an overall electron-donating character.

The combined effect of the electron-donating ethoxy group and the electron-withdrawing nitro group on adjacent carbons creates a "push-pull" system. This electronic arrangement is expected to enhance the dipole moment of the molecule and influence its frontier molecular orbitals.

Predicted Spectroscopic Properties

Based on data from analogous compounds like 6-nitro-1H-indazole, we can predict the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons on the indazole ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing nitro group will likely shift the adjacent protons further downfield. The ethoxy group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon atoms of the indazole ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbon attached to the nitro group (C5) and the carbon attached to the ethoxy group (C6) will show significant shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad peak around 3300-3400 cm⁻¹

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹

-

N-O asymmetric and symmetric stretches (nitro group): Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O stretch (ethoxy group): A strong band in the region of 1250-1050 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 207.19, corresponding to the molecular weight of the compound.[5] Fragmentation patterns would likely involve the loss of the nitro group and components of the ethoxy group.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Ethoxy quartet and triplet |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Significant shifts at C5 and C6 |

| IR Spectroscopy | N-H stretch (~3300-3400 cm⁻¹), N-O stretches (~1520, ~1340 cm⁻¹), C-O stretch (~1250-1050 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 207.19 |

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the theoretical properties of molecules where experimental data is scarce.

Quantum Chemical Calculations Workflow

A typical workflow for the theoretical analysis of a novel compound like this compound would involve the following steps:

Caption: A generalized workflow for computational analysis.

DFT calculations on related nitro-containing heterocyclic compounds have provided valuable insights into their electronic structure and reactivity.[9][10][11] For this compound, such calculations would likely reveal:

-

Optimized Geometry: Confirmation of a largely planar indazole core with the ethoxy group potentially oriented to minimize steric hindrance.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The electron-donating ethoxy group would be expected to raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy. A smaller HOMO-LUMO gap generally suggests higher reactivity.

-

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution, highlighting the electron-rich (negative potential, likely around the oxygen atoms of the nitro and ethoxy groups) and electron-poor (positive potential, likely around the N-H proton and the aromatic protons) regions of the molecule.

Molecular Docking: A Tool for Drug Discovery

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For this compound, this approach can be used to explore its potential as an inhibitor for various enzymes. The general workflow for a molecular docking study is as follows:

Caption: A simplified molecular docking workflow.

Studies on other nitroindazole derivatives have demonstrated their potential as inhibitors of various kinases and parasitic enzymes.[1][4] Molecular docking simulations for this compound could reveal key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in the active site of a target protein, providing a rationale for its potential biological activity.

Synthesis Considerations

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery. This technical guide has provided a comprehensive theoretical framework for understanding its properties, drawing upon established chemical principles and data from analogous compounds. The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group is predicted to result in a molecule with distinct electronic and spectroscopic characteristics. Future experimental and computational studies are warranted to validate these theoretical predictions and to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. CAS: 1499162-58-1 | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 7. molbase.com [molbase.com]

- 8. This compound , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 6-Ethoxy-5-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary biological screening of the novel synthetic compound, 6-ethoxy-5-nitro-1H-indazole. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group, particularly at the 5 or 6-position, has been shown to be a critical determinant of biological activity, often enhancing cytotoxic and antimicrobial potential.[4] This guide, designed for researchers, scientists, and drug development professionals, outlines a rational, multi-tiered screening cascade. It provides not just the protocols but the causal scientific reasoning behind the experimental choices, ensuring a robust and efficient initial evaluation of this promising compound.

Introduction: Rationale for Screening

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature this core structure, highlighting its clinical significance.[3] The biological versatility of indazoles is vast, with demonstrated activities including anti-inflammatory, antimicrobial, and potent antiproliferative effects against various cancer cell lines.[2][5][6][7][8]

The subject of this guide, this compound, combines this promising scaffold with two key functional groups:

-

The 5-Nitro Group: Nitroaromatic compounds are a well-established class of therapeutic agents, particularly in antimicrobial chemotherapy (e.g., metronidazole, a nitroimidazole).[9][10] The nitro group can undergo bioreduction in hypoxic environments (common in tumors) or within microbial cells to form reactive radical species that damage DNA and other critical macromolecules, leading to cell death.[4] Studies on 5-nitro and 6-nitroindazole derivatives have confirmed their potential as antiprotozoal, anticancer, and antimicrobial agents.[4][11][12][13]

-

The 6-Ethoxy Group: This substituent modulates the compound's lipophilicity, which can significantly impact its solubility, cell membrane permeability, and metabolic stability—key pharmacokinetic parameters that influence overall biological activity.

This unique combination of a proven scaffold and activity-enhancing functional groups provides a strong rationale for a multi-faceted biological screening approach. This guide proposes a logical workflow, beginning with fundamental cytotoxicity assessment, followed by targeted screens for antimicrobial and anticancer activity, reflecting the compound's structural alerts.

The Screening Cascade: A Strategic Workflow

A preliminary screen should be designed to maximize data acquisition while conserving resources. The proposed workflow prioritizes broad cytotoxicity testing to establish a therapeutic window, followed by more specific assays based on the molecule's predicted activities.

Caption: High-level workflow for the preliminary biological screening of this compound.

Tier 1: General Cytotoxicity Assessment

Scientific Rationale: Before assessing therapeutic potential, it is crucial to determine the compound's inherent toxicity to normal, healthy cells. This initial screen establishes a baseline for safety and guides the concentration range for subsequent, more specific assays. A compound that is highly toxic to both normal and diseased cells has a narrow therapeutic window and is less likely to be a viable drug candidate. We will utilize the MTT assay, a robust and widely adopted method for assessing cell metabolic activity as an indicator of cell viability.[14][15]

Key Experiment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT salt into insoluble purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[15]

Detailed Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a non-cancerous mammalian cell line (e.g., Vero, kidney epithelial cells) in appropriate media until approximately 80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "cells only" (vehicle control) and "media only" (blank) wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[14] Viable cells will form purple formazan crystals.

-

Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance if desired.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

-

Plot % Viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

-

Example Data Presentation

| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| This compound | Vero | 48 | > 100 |

| Doxorubicin (Control) | Vero | 48 | 1.5 |

Tier 2: Targeted Screening

Based on the structural features of this compound, two primary therapeutic areas are of immediate interest: antimicrobial and anticancer activity.

Antimicrobial Susceptibility Testing

Scientific Rationale: The 5-nitro group is a strong pharmacophore for antimicrobial activity, found in drugs targeting anaerobic bacteria and protozoa.[10][17] A preliminary screen against a panel of clinically relevant bacteria is a logical step. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Detailed Experimental Protocol: Broth Microdilution

-

Microorganism Preparation:

-

Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Example Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | 16 | 32 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Anticancer Proliferation Screening

Scientific Rationale: The indazole scaffold is present in numerous anticancer agents.[7][8][20] Derivatives of 6-nitroindazole, in particular, have demonstrated antiproliferative effects against cancer cell lines.[4][20] A logical next step is to screen the compound against a panel of human cancer cell lines to identify potential efficacy and selectivity. The MTT assay protocol described in Section 3.2 can be directly applied here, using cancer cell lines instead of a normal cell line.

Caption: Step-by-step workflow of the MTT cytotoxicity and proliferation assay.

Example Data Presentation: Anticancer Activity

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | Selectivity Index (Vero IC₅₀ / Cancer IC₅₀) |

| This compound | 8.5 | 12.2 | 7.9 | >11.7 (MCF-7) |

| Doxorubicin (Control) | 0.8 | 0.5 | 0.9 | 1.87 (MCF-7) |

Tier 3: Preliminary Mechanistic Exploration

Scientific Rationale: Should the Tier 2 screens yield a potent and selective "hit," a preliminary mechanistic assay can provide valuable insights to guide further development. Given that many indazole derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, this represents a logical avenue for exploration.[5][21][22]

Key Experiment: COX-2 Inhibition Assay

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. A simple in vitro assay can determine if this compound has inhibitory activity against COX-2, which is often upregulated at sites of inflammation and in some cancers. Commercially available colorimetric COX-2 inhibitor screening kits provide a straightforward method for this assessment.

Conclusion and Future Directions

This guide outlines a systematic and rationale-driven approach to the preliminary biological evaluation of this compound. The tiered workflow, beginning with broad cytotoxicity and progressing to targeted antimicrobial and anticancer screens, ensures an efficient use of resources while generating a comprehensive initial profile of the compound's bioactivity.

Positive results, such as potent and selective anticancer activity (high Selectivity Index) or significant antimicrobial efficacy (low MIC values), would strongly warrant further investigation. Subsequent steps would include secondary screening against broader panels of cell lines or microbial strains, in vivo efficacy studies in animal models, and more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. This structured preliminary screening is the critical first step in the long journey of determining whether a novel compound holds the promise of becoming a future therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. researchgate.net [researchgate.net]

- 13. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. pdb.apec.org [pdb.apec.org]

- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Ethoxy-5-Nitro-1H-Indazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 6-ethoxy-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted nitroindazole, this molecule holds potential as a pharmacophore in various therapeutic areas, including oncology and infectious diseases.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in rational drug design, quality control, and metabolic studies. This document outlines the predicted and expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—grounded in the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols and data interpretation frameworks are provided to guide researchers in the comprehensive characterization of this and similar molecules.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. The introduction of substituents, such as nitro and ethoxy groups, modulates the electronic properties, solubility, and metabolic stability of the parent indazole, thereby fine-tuning its pharmacological profile. The 5-nitro substitution, in particular, is a common feature in compounds with antimicrobial and anticancer activities, often implicated in mechanisms involving bioreduction.[2] The 6-ethoxy group can enhance lipophilicity and influence metabolic pathways. A precise and comprehensive spectroscopic characterization of this compound is therefore a critical first step in unlocking its therapeutic potential.

Molecular Structure and Elucidation Workflow

The structural elucidation of a novel or synthesized compound like this compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information about the proton and carbon environments, respectively. The predicted chemical shifts are based on data from analogous compounds, including 5-nitro-1H-indazole and 6-methoxy-1H-indole, and account for the electronic effects of the substituents.

3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the ethoxy group protons, and the N-H proton. The electron-withdrawing nitro group at the C5 position will significantly deshield the proton at C4, shifting it downfield. Conversely, the electron-donating ethoxy group at C6 will shield the proton at C7.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | ~13.5 - 14.0 | Broad Singlet | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange. |

| H4 | ~8.7 - 8.9 | Singlet | - | The proton at the C4 position is strongly deshielded by the adjacent electron-withdrawing nitro group and is expected to appear as a singlet due to the absence of adjacent protons. |

| H3 | ~8.2 - 8.4 | Singlet | - | The proton at the C3 position of the indazole ring is typically a singlet. |

| H7 | ~7.2 - 7.4 | Singlet | - | The proton at the C7 position is shielded by the adjacent electron-donating ethoxy group and is expected to appear as a singlet. |

| -OCH₂CH₃ | ~4.2 - 4.4 | Quartet | ~7.0 | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the methylene protons. |

3.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The nitro and ethoxy groups will have a pronounced effect on the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7a | ~141 - 143 | Bridgehead carbon of the indazole ring. |

| C6 | ~150 - 155 | Aromatic carbon directly attached to the electron-donating ethoxy group, expected to be significantly deshielded. |

| C5 | ~140 - 145 | Aromatic carbon directly attached to the electron-withdrawing nitro group, expected to be deshielded. |

| C3a | ~122 - 125 | Bridgehead carbon of the indazole ring. |

| C3 | ~135 - 138 | Carbon at the 3-position of the indazole ring. |

| C4 | ~118 - 121 | Aromatic carbon adjacent to the nitro group. |

| C7 | ~100 - 105 | Aromatic carbon adjacent to the ethoxy group, expected to be significantly shielded. |

| -OCH₂CH₃ | ~64 - 66 | Methylene carbon of the ethoxy group, deshielded by the oxygen atom. |

| -OCH₂CH₃ | ~14 - 16 | Methyl carbon of the ethoxy group. |

3.3. Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable N-H protons.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro, ethoxy, and indazole functional groups.

4.1. Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3300 - 3400 | N-H stretch | Medium, Broad | Characteristic of the N-H bond in the indazole ring. |

| ~3000 - 3100 | Aromatic C-H stretch | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| ~2850 - 2980 | Aliphatic C-H stretch | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy group. |

| ~1580 - 1620 | C=C aromatic stretch | Medium to Strong | In-plane stretching vibrations of the carbon-carbon double bonds in the indazole ring. |

| ~1500 - 1550 | Asymmetric NO₂ stretch | Strong | A characteristic and intense absorption for the nitro group attached to an aromatic ring. |

| ~1330 - 1370 | Symmetric NO₂ stretch | Strong | Another strong and characteristic absorption for the aromatic nitro group. |

| ~1200 - 1250 | Aryl-O stretch (asymmetric) | Strong | C-O stretching vibration of the ethoxy group attached to the aromatic ring. |

| ~1020 - 1075 | Aryl-O stretch (symmetric) | Medium | C-O stretching vibration of the ethoxy group. |

4.2. Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the crystalline or powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The spectrum of this compound is expected to show characteristic absorptions due to the π → π* and n → π* transitions of the nitroaromatic system.

5.1. Expected UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum of nitroaromatic compounds is influenced by the solvent polarity.[3] In a polar solvent like ethanol or methanol, the following absorptions are anticipated:

-

λmax ~250-280 nm: This strong absorption band is attributed to the π → π* transitions within the conjugated indazole ring system.

-

λmax ~320-360 nm: This weaker absorption band, often appearing as a shoulder, is characteristic of the n → π* transition of the nitro group. The presence of the electron-donating ethoxy group may cause a slight red shift (bathochromic shift) of this band compared to unsubstituted 5-nitroindazole.

5.2. Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax for optimal accuracy.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a range of approximately 200-600 nm. Use a cuvette containing the pure solvent as a reference.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

6.1. Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₉H₉N₃O₃, with a monoisotopic mass of 207.0644 g/mol .

-

Molecular Ion (M⁺˙): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 207.

-

Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented.[4] Common fragmentation pathways for this compound are predicted to include:

-

Loss of NO₂: A prominent fragment at m/z 161 [M - NO₂]⁺.

-

Loss of Ethylene: A fragment resulting from the cleavage of the ethoxy group, leading to a peak at m/z 179 [M - C₂H₄]⁺.

-

Loss of an Ethoxy Radical: A fragment at m/z 162 [M - •OC₂H₅]⁺.

-

Further fragmentation of the indazole ring structure.

-

6.2. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable. ESI would likely show a prominent protonated molecule [M+H]⁺ at m/z 208.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for elemental composition confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, UV-Vis, and MS data, provides a robust framework for its structural confirmation and characterization. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers in drug discovery and development, facilitating the confident identification and advancement of this and structurally related compounds in the pursuit of novel therapeutics. The convergence of data from these orthogonal analytical techniques ensures a high degree of confidence in the assigned structure, a critical requirement for regulatory submission and further preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indazole [webbook.nist.gov]

Methodological & Application

Application Note & Synthesis Protocol: 6-ethoxy-5-nitro-1H-indazole

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 6-ethoxy-5-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is structured in two primary stages: the synthesis of the crucial intermediate, 4-ethoxy-2-methyl-5-nitroaniline, followed by its conversion to the target indazole via diazotization and intramolecular cyclization. This guide is intended for researchers and professionals in organic synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles. We elaborate on the causality behind experimental choices, provide safety precautions, and include methods for purification and characterization to ensure a reliable and reproducible outcome.

Introduction